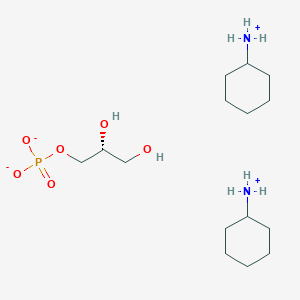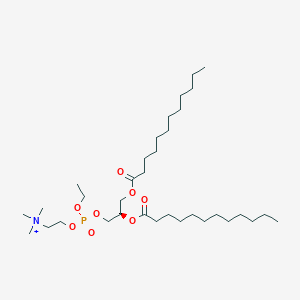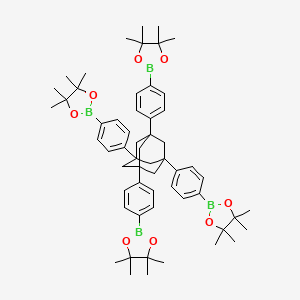![molecular formula C24H18N2O2+2 B11928987 1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium is a compound with the molecular formula C24H18N2O2+2 and a molecular weight of 366.41192 . This compound is part of the bipyridinium family, which is known for its applications in various fields, including materials science and organic chemistry . The structure of this compound consists of two 4-formylphenyl groups attached to a 4,4’-bipyridine core, forming a diium ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium typically involves the functionalization of 4,4’-bipyridine. This can be achieved through various synthetic strategies, including cross-coupling reactions and electrophilic aromatic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable reactions that can introduce functional groups onto the bipyridine scaffold. These methods often utilize commercially available starting materials and reagents to ensure cost-effectiveness and efficiency .
化学反応の分析
Types of Reactions
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bipyridine core can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted bipyridinium derivatives .
科学的研究の応用
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium has several scientific research applications:
作用機序
The mechanism of action of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium involves its ability to interact with various molecular targets through its formyl and bipyridinium groups. These interactions can lead to the formation of coordination complexes, which can then participate in various biochemical and chemical processes . The pathways involved often include electron transfer and coordination with metal ions .
類似化合物との比較
Similar Compounds
- 1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride
- 4,4’-Bipyridinium, 1,1’-bis(4-formylphenyl)
- 4,4’-Diformyltriphenylamine
Uniqueness
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium is unique due to its specific functionalization with formyl groups, which imparts distinct chemical reactivity and potential for forming coordination complexes. This makes it particularly valuable in the synthesis of COFs and other advanced materials .
特性
分子式 |
C24H18N2O2+2 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
4-[4-[1-(4-formylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzaldehyde |
InChI |
InChI=1S/C24H18N2O2/c27-17-19-1-5-23(6-2-19)25-13-9-21(10-14-25)22-11-15-26(16-12-22)24-7-3-20(18-28)4-8-24/h1-18H/q+2 |
InChIキー |
YQTHMWVCLNZEPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)
![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)





![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)

![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)


